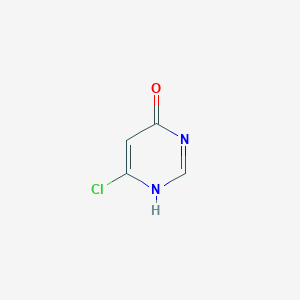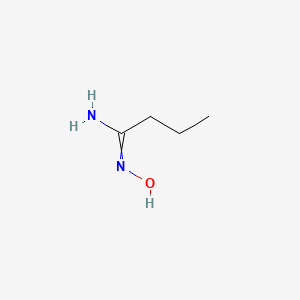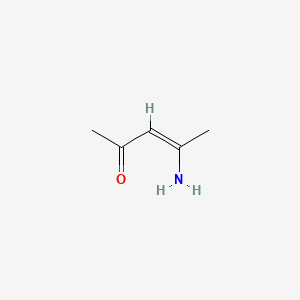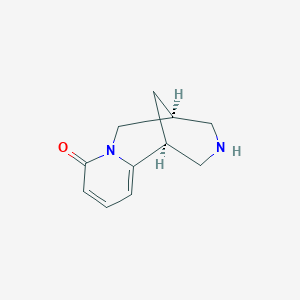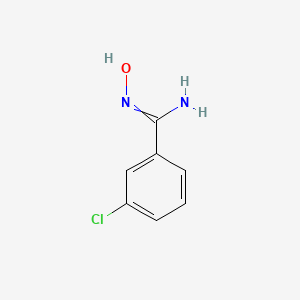
3-chloro-N-hydroxybenzene-1-carboximidamide
Overview
Description
3-chloro-N-hydroxybenzene-1-carboximidamide: is an organic compound with the molecular formula C7H7ClN2O It is a derivative of benzene, featuring a chloro group at the third position, a hydroxy group, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-hydroxybenzene-1-carboximidamide typically involves the reaction of 3-chlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds as follows:
-
Starting Materials:
- 3-chlorobenzonitrile
- Hydroxylamine hydrochloride
- Base (e.g., sodium hydroxide)
-
Reaction Conditions:
- The reaction is carried out in an aqueous or alcoholic medium.
- The mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors to maintain consistent reaction conditions.
- Efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: 3-chloro-N-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
-
Oxidation:
- Oxidation of the hydroxy group can lead to the formation of a nitroso or nitro derivative.
- Common reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
-
Reduction:
- Reduction of the carboximidamide group can yield the corresponding amine.
- Common reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
-
Substitution:
- The chloro group can be substituted with other nucleophiles such as amines or thiols.
- Common reagents: Ammonia (NH3), Thiourea.
Major Products:
- Oxidation products: Nitroso or nitro derivatives.
- Reduction products: Amines.
- Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its interactions with biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
Mechanism of Action
The mechanism of action of 3-chloro-N-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds with biological molecules, influencing their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s behavior.
Molecular Targets and Pathways:
- Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.
- Receptors: It may interact with cellular receptors, altering signal transduction pathways.
- DNA/RNA: Potential interactions with nucleic acids, affecting gene expression and replication.
Comparison with Similar Compounds
- 3-chlorobenzonitrile
- 3-chlorobenzamide
- 3-chlorobenzaldehyde
Comparison:
3-chlorobenzonitrile: Lacks the hydroxy and carboximidamide groups, making it less versatile in chemical reactions.
3-chlorobenzamide: Contains an amide group instead of a carboximidamide group, leading to different reactivity and applications.
3-chlorobenzaldehyde: Features an aldehyde group, which significantly alters its chemical behavior compared to 3-chloro-N-hydroxybenzene-1-carboximidamide.
Properties
IUPAC Name |
3-chloro-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAJMVHDMUWQQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1319746-47-8 | |
| Record name | [C(Z)]-3-Chloro-N′-hydroxybenzenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1319746-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
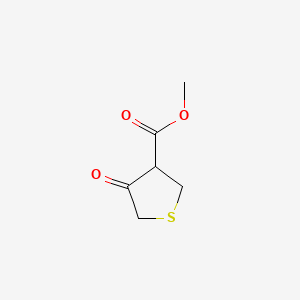
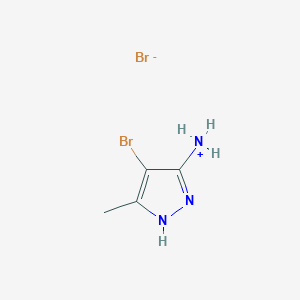

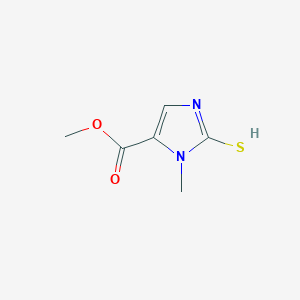


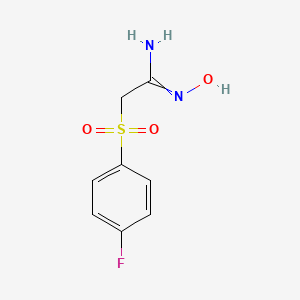

![[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B7722888.png)
